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Compound of Interest

Compound Name: 10-Undecenyl acetate

Cat. No.: B091539

An In-depth Technical Guide to 10-Undecenyl Acetate

This guide provides a comprehensive overview of 10-undecenyl acetate, including its
chemical identity, physicochemical properties, synthesis, and spectroscopic data. It is intended
for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and IUPAC Name

10-Undecenyl acetate is a fatty acid ester characterized by a terminal double bond and an
acetate group.

IUPAC Name: undec-10-enyl acetate[1]

Chemical Formula: C13H2402[1]

Canonical SMILES: CC(=0)OCCCCCCCCCC=C[1]

InChl: InChI=1S/C13H2402/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3[1]
Chemical Structure:

Physicochemical and Spectroscopic Data

The properties of 10-undecenyl acetate are summarized below. This data is essential for its
handling, characterization, and application in various experimental settings.
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Physicochemical Properties

A compilation of key physical and chemical identifiers for 10-undecenyl acetate.

Property Value Source

Molecular Weight 212.33 g/mol [1]

CAS Number 112-19-6 [1]
Colorless liquid with a rose-like

Appearance [1]
odor

Boiling Point 269.0-271.0 °C at 760 mmHg [1]

Density 0.876-0.880 g/cm?3 [1]

Refractive Index 1.438-1.442 (at 20 °C) [1]

Flash Point >110 °C (>230 °F)

B Soluble in most organic

Solubility [1]

solvents

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of 10-undecenyl acetate. While
raw spectral data is best sourced from spectral databases, the expected characteristic signals
are described here.
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Spectroscopy

Expected Signals

1H NMR

Signals corresponding to the terminal vinyl
protons (approx. 4.9-5.8 ppm), the methylene
group adjacent to the ester oxygen (approx. 4.0
ppm), the acetyl methyl protons (approx. 2.0
ppm), and the aliphatic methylene protons

(approx. 1.2-2.0 ppm).

13C NMR

A signal for the carbonyl carbon of the ester
(approx. 171 ppm), signals for the vinyl carbons
(approx. 114 and 139 ppm), the carbon of the
methylene group adjacent to the ester oxygen
(approx. 64 ppm), the acetyl methyl carbon
(approx. 21 ppm), and a series of signals for the

aliphatic methylene carbons (approx. 25-34

ppm).

IR Spectroscopy

A strong absorption band for the C=0 stretch of
the ester (approx. 1740 cm~1), C-O stretching
bands (approx. 1240 cm~t and 1040 cm~1), and
bands corresponding to the C=C stretch and
=C-H bend of the terminal alkene (approx. 1640
cm~tand 910 cm™Y).

Mass Spectrometry (EI)

The mass spectrum would likely show a
characteristic fragment ion at m/z 43
corresponding to [CHsCO]*. Other fragments

would arise from cleavage along the alkyl chain.

Note: Actual spectra for 10-undecenyl acetate can be found in databases such as
SpectraBase, which includes NMR, FTIR, and MS data.[2]

Experimental Protocols

The most common synthesis of 10-undecenyl acetate is through the esterification of 10-

undecen-1-ol.
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Synthesis of 10-Undecenyl Acetate via Acetylation

This protocol details the straightforward one-step acetylation of 10-undecen-1-ol.
Materials:

e 10-Undecen-1-ol

e Acetic acid (or acetic anhydride)

o Concentrated sulfuric acid (catalytic amount)

o Ethyl acetate

» Saturated sodium carbonate solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate

Procedure:

e Combine 10-undecen-1-ol (1.0 equivalent) and acetic acid (10 equivalents) in a round-
bottom flask.

¢ Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.

» Heat the mixture to approximately 60 °C with stirring for 2-4 hours. Monitor the reaction
progress using thin-layer chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.
 Dilute the reaction mixture with ethyl acetate.

o Carefully neutralize the excess acid by slowly adding saturated sodium carbonate solution
until effervescence ceases.

o Transfer the mixture to a separatory funnel and separate the organic layer.
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e Wash the organic layer sequentially with saturated sodium carbonate solution and brine.
» Dry the organic layer over anhydrous magnesium sulfate.

« Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 10-
undecenyl acetate.

e If necessary, purify the product by column chromatography on silica gel.

Diagrams and Workflows
Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol for 10-undecenyl
acetate from its alcohol precursor.
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Pure 10-Undecenyl Acetate
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Caption: Workflow for the synthesis of 10-undecenyl acetate.
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Applications and Relevance

10-Undecenyl acetate is primarily utilized in the flavor and fragrance industries for its mild,
fruity, rose-type odor. It is also a known pheromone component for certain moth species. While
not a primary focus for drug development, its role as a semiochemical can be of interest in
ecological and pest management research. Its well-defined structure and functional groups
also make it a useful building block or starting material in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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